1-(2,5-diphenylthiazol-4-yl)-4-morpholinopyrimidin-2(1H)-one
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Overview
Description
1-(2,5-Diphenylthiazol-4-yl)-4-morpholinopyrimidin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and a pyrimidine ring, each contributing to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-diphenylthiazol-4-yl)-4-morpholinopyrimidin-2(1H)-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine and pyrimidine rings. Common reagents used in these reactions include thionyl chloride, morpholine, and various pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Diphenylthiazol-4-yl)-4-morpholinopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s stability and biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(2,5-Diphenylthiazol-4-yl)-4-morpholinopyrimidin-2(1H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent or in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,5-diphenylthiazol-4-yl)-4-morpholinopyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4,5-Dimethyl-2-thiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Known for its use in cell viability assays.
4-(2,5-Diphenylthiazol-4-yl)-2-morpholinopyrimidine: A structural isomer with different biological activities.
2-(2,5-Diphenylthiazol-4-yl)-4-morpholinopyrimidine: Another isomer with unique chemical properties.
Uniqueness: 1-(2,5-Diphenylthiazol-4-yl)-4-morpholinopyrimidin-2(1H)-one stands out due to its specific combination of functional groups and rings, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-morpholin-4-ylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-23-24-19(26-13-15-29-16-14-26)11-12-27(23)21-20(17-7-3-1-4-8-17)30-22(25-21)18-9-5-2-6-10-18/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAJPIATQMLAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N(C=C2)C3=C(SC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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